molecular formula C21H19N3 B11929509 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile

2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile

Cat. No.: B11929509
M. Wt: 313.4 g/mol
InChI Key: JHTIZTJUILGBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines and anilines, such as:

Uniqueness

2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both aniline and pyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C21H19N3/c1-14-9-15(2)11-19(10-14)24-21-18(13-22)12-20(16(3)23-21)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,24)

InChI Key

JHTIZTJUILGBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=C(C=C2C#N)C3=CC=CC=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.